molecular formula C18H22N2O3 B11065782 2-(3-Cyclopropanecarbonyl-indol-1-yl)-N-(3-methoxy-propyl)-acetamide

2-(3-Cyclopropanecarbonyl-indol-1-yl)-N-(3-methoxy-propyl)-acetamide

Cat. No.: B11065782
M. Wt: 314.4 g/mol
InChI Key: XLXYRBAJDVPLEG-UHFFFAOYSA-N
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Description

2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-(3-METHOXYPROPYL)ACETAMIDE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-(3-METHOXYPROPYL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.

    Cyclopropanecarbonylation: Introduction of the cyclopropanecarbonyl group to the indole core.

    Amidation: Coupling of the indole derivative with 3-methoxypropylamine to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole core.

    Reduction: Reduction reactions could target the carbonyl group.

    Substitution: Various substitution reactions can occur, especially on the indole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-(3-METHOXYPROPYL)ACETAMIDE may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways involving indole derivatives.

    Medicine: Possible applications in drug discovery and development, particularly for its potential biological activities.

    Industry: Use in the production of pharmaceuticals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-(3-METHOXYPROPYL)ACETAMIDE would depend on its specific biological targets. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone.

    Indomethacin: A nonsteroidal anti-inflammatory drug.

    Tryptophan: An essential amino acid.

Uniqueness

2-(3-CYCLOPROPANECARBONYL-1H-INDOL-1-YL)-N-(3-METHOXYPROPYL)ACETAMIDE is unique due to its specific structural features, such as the cyclopropanecarbonyl group and the methoxypropyl side chain, which may confer distinct biological activities and chemical properties compared to other indole derivatives.

Properties

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

2-[3-(cyclopropanecarbonyl)indol-1-yl]-N-(3-methoxypropyl)acetamide

InChI

InChI=1S/C18H22N2O3/c1-23-10-4-9-19-17(21)12-20-11-15(18(22)13-7-8-13)14-5-2-3-6-16(14)20/h2-3,5-6,11,13H,4,7-10,12H2,1H3,(H,19,21)

InChI Key

XLXYRBAJDVPLEG-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C3CC3

Origin of Product

United States

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